molecular formula C9H6ClF3O3 B3023973 3-Chloro-5-(trifluoromethoxy)phenylacetic acid CAS No. 433938-70-6

3-Chloro-5-(trifluoromethoxy)phenylacetic acid

Cat. No. B3023973
CAS RN: 433938-70-6
M. Wt: 254.59 g/mol
InChI Key: IZAMKCJWACMTBJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethoxy)phenylacetic acid is a chemical compound that is part of a broader class of compounds that include various substituents on the phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with trifluoromethoxy groups and chloro substituents on the phenyl ring have been investigated for their physicochemical properties, synthesis methods, and biological activities.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored in the literature. For instance, a practical synthesis of α-(trifluoromethyl)phenylacetic acid was achieved starting from the cyanohydrin of ααα-trifluoroacetophenone, which involved hydrogenolysis and acidic hydrolysis steps . Another study described the synthesis of trifluoromethylated isoxazolines using trichloroisocyanuric acid to promote trifluoromethylation with TMSCF3 as the trifluoromethyl source . These methods could potentially be adapted for the synthesis of this compound by considering the position of the substituents and the reactivity of the functional groups.

Molecular Structure Analysis

The molecular and crystal structures of related (trifluoromethoxy)phenylboronic acids were determined using single-crystal XRD. The introduction of the -OCF3 group was found to influence the acidity of the molecules, and the ortho isomer was identified as the least acidic. The structures in the solid state were characterized by hydrogen-bonded dimers, and in the case of the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group was observed . These findings provide insights into how the trifluoromethoxy and chloro substituents might influence the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been studied, particularly in the context of their potential biological activities. For example, (trifluoromethoxy)phenylboronic acids were evaluated for their antibacterial activity against Escherichia coli and Bacillus cereus, with docking studies showing possible interactions with bacterial enzymes . The chemical reactions of this compound could similarly be influenced by the presence of the trifluoromethoxy group, potentially affecting its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. Vibrational spectroscopic investigations (FT-IR, FT-Raman) and computational analysis (HF and DFT) were conducted on (2,4,5-Trichlorophenoxy) Acetic acid, providing detailed information on the vibrational frequencies, NMR chemical shifts, electronic and optical properties, and non-linear optical (NLO) properties . These methods could be applied to this compound to determine its physical and chemical properties, including acidity, spectroscopic characteristics, and electronic structure.

Scientific Research Applications

Reactivity and Acidity

A comparative DFT study on halogen substituted phenylacetic acids, including structures similar to 3-Chloro-5-(trifluoromethoxy)phenylacetic acid, explored the reactivity and acidity of these compounds. The study provided insights into their structural properties, reactivity using various descriptors, and their acidity. The vibrational spectra were also analyzed, offering a fundamental understanding of their chemical behavior (Srivastava et al., 2015).

Physicochemical and Structural Properties

The physicochemical, structural, antimicrobial, and spectroscopic properties of trifluoromethoxy phenylboronic acids were characterized. This study elucidated the influence of the -OCF3 group on acidity and provided insights into the molecular and crystal structures of these compounds, highlighting the presence of hydrogen-bonded dimers in their solid state (Adamczyk-Woźniak et al., 2021).

Photodecarboxylation Studies

Research into the photodecarboxylation of CF3-substituted phenylacetic and mandelic acids, including structures akin to this compound, revealed their efficient photodecarboxylation in basic aqueous solution. This study is significant for understanding the photodecarboxylation mechanisms of such compounds and their subsequent reactions (Burns & Lukeman, 2010).

Synthesis and Chemical Behavior

The synthesis of trifluoromethoxy aromatic compounds, including those related to this compound, was explored, providing a protocol for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate. This research aids in understanding the synthetic pathways and the potential applications of these compounds in various fields (Feng & Ngai, 2016).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c10-6-1-5(3-8(14)15)2-7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAMKCJWACMTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244352
Record name 3-Chloro-5-(trifluoromethoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

433938-70-6
Record name 3-Chloro-5-(trifluoromethoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433938-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(trifluoromethoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-5-trifluoromethoxybenzyl cyanide (6.3 g, 26.7 mmol; see step (ii) above) in 2-propanol (100 mL) was added water (200 mL) and potassium hydroxide (7.5 g, 133.5 mmol). The solution was refluxed for 18 h, cooled to room temperature, and the 2-propanol was removed in vacuo. The aqueous phase was washed with CH2Cl2 (2×) and the washings discarded. The basic aqueous phase was acidified with 2N HCl and extracted with CH2Cl2 (3×). The CH2Cl2 extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford the sub-title compound (5.2 g, 76%) as an oil which was used in the next step without further purification.
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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